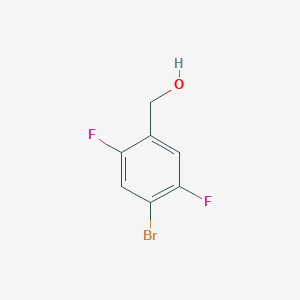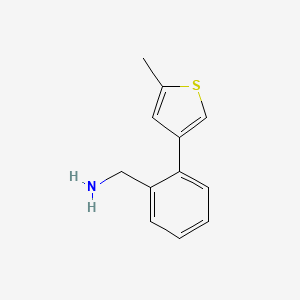
2-Bromo-9-phenyl-9H-carbazole
Descripción general
Descripción
2-Bromo-9-phenyl-9H-carbazole (2-Br-9-Ph-9H-Cz) is an organic compound belonging to the carbazole class of heterocycles. It is a valuable building block used in the synthesis of a variety of organic compounds. 2-Br-9-Ph-9H-Cz has been widely studied for its potential applications in a number of scientific fields, such as medicinal chemistry, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 2-Bromo-9-phenyl-9H-carbazole is utilized in the synthesis of biphenyl carbazole-based derivatives. These compounds are characterized by various spectroscopic methods and exhibit high thermal stability, which is crucial for their potential applications in materials science (Tang et al., 2021).
Optoelectronic Properties
- The optoelectronic properties of bromocarbazole derivatives, including 2-Bromo-9-phenyl-9H-carbazole, have been studied. These properties are important for their potential use in electronic devices like OLEDs (Organic Light Emitting Diodes) (Ponce et al., 2006).
Electrochromic Materials
- Carbazole derivatives, including those synthesized from 2-Bromo-9-phenyl-9H-carbazole, have been investigated for their application as electrochromic materials. These materials demonstrate high coloration efficiency and stability, making them promising for use in smart windows and displays (Zhang et al., 2019).
Synthetic Methodologies
- The compound serves as a starting material in various synthetic methodologies, including intramolecular arylation processes to create a range of substituted carbazoles. These synthetic routes are significant for developing new chemical entities in pharmaceutical and materials research (Budén et al., 2009).
Organic Dyes and Solar Cell Applications
- Carbazole-based organic dyes, synthesized using 2-Bromo-9-phenyl-9H-carbazole, are researched for their application in dye-sensitized solar cells. These dyes demonstrate excellent photovoltaic performance, indicating their potential in renewable energy technologies (Kumaran et al., 2021).
Data Storage and Memory Devices
- Novel aromatic polyimides synthesized from derivatives of 2-Bromo-9-phenyl-9H-carbazole have been explored for their application in data storage and memory devices. These materials exhibit tristable electrical conductivity and are promising for non-volatile memory effects (Zhao et al., 2016).
Environmental and Toxicity Studies
- The toxicity and environmental impact of polyhalogenated carbazoles, related to 2-Bromo-9-phenyl-9H-carbazole, have been studied using molecular docking. These studies are crucial for understanding the potential health and environmental risks associated with these compounds (Armas & Apodaca, 2022).
Polymer Chemistry
- 2-Bromo-9-phenyl-9H-carbazole is used in the preparation of poly(9-alkyl-9H-carbazole)-2,7-diyls. These polymers have potential applications in electronics due to their high thermal stability and desirable electrical properties (Iraqi & Wataru, 2004).
Propiedades
IUPAC Name |
2-bromo-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOODLDGRGXOSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9-phenyl-9H-carbazole | |
CAS RN |
94994-62-4 | |
| Record name | 2-Bromo-9-phenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


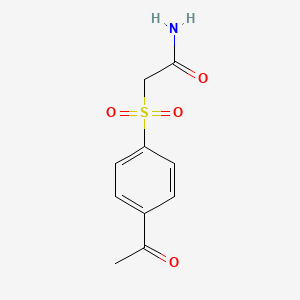
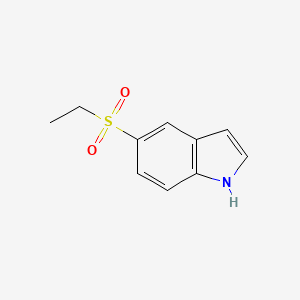
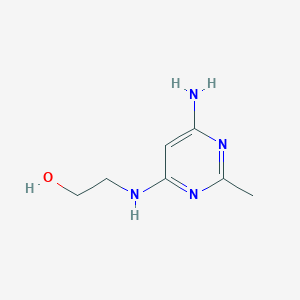
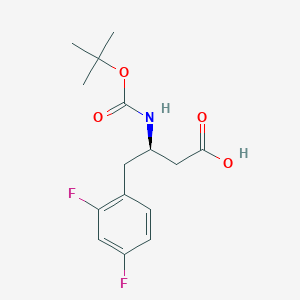
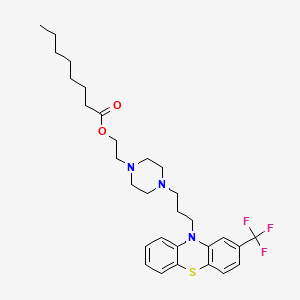
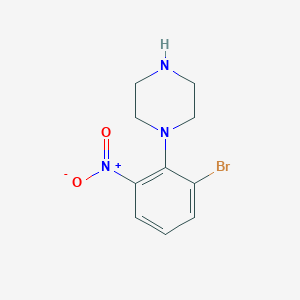

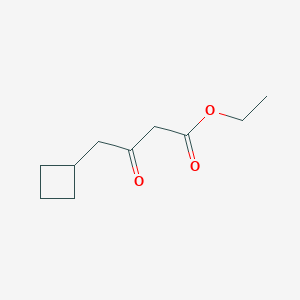
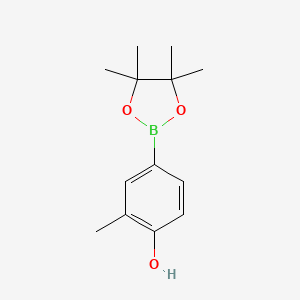
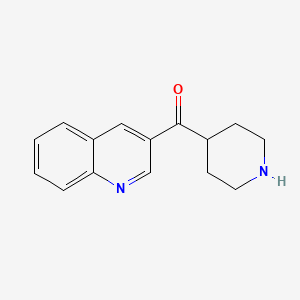
![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline](/img/structure/B1532497.png)
